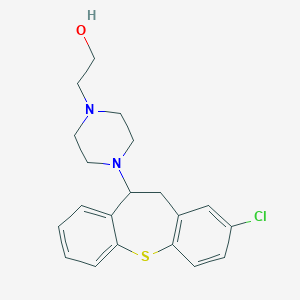
Docloxythepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docloxythepin is a chemical compound that belongs to the family of tricyclic antidepressants. It is primarily used for the treatment of depression and anxiety disorders. Docloxythepin has been found to be effective in treating a range of mental health conditions, including obsessive-compulsive disorder, bipolar disorder, and post-traumatic stress disorder.
Mecanismo De Acción
The mechanism of action of docloxythepin is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety.
Efectos Bioquímicos Y Fisiológicos
Docloxythepin has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety. Docloxythepin has also been found to have analgesic properties, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using docloxythepin in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for investigating the role of neurotransmitters in mental health conditions. However, one limitation of using docloxythepin in lab experiments is that it is a tricyclic antidepressant and may have side effects that could confound the results of the experiment.
Direcciones Futuras
There are several future directions for research on docloxythepin. One area of research is to investigate its potential use in the treatment of chronic pain. Another area of research is to investigate its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, research could be conducted to develop new derivatives of docloxythepin that may have improved therapeutic properties. Finally, research could be conducted to investigate the long-term effects of docloxythepin use on mental health and overall health.
Métodos De Síntesis
The synthesis method of docloxythepin involves the reaction of dibenzazepine with 3-chloropropionyl chloride in the presence of a base. The resulting compound is then subjected to a series of chemical reactions, including reduction and acetylation, to yield docloxythepin.
Aplicaciones Científicas De Investigación
Docloxythepin has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. In addition, docloxythepin has been studied for its potential use in the treatment of chronic pain.
Propiedades
Número CAS |
56934-18-0 |
|---|---|
Nombre del producto |
Docloxythepin |
Fórmula molecular |
C20H23ClN2OS |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |
Clave InChI |
BMQLWINJIGEDEK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
SMILES canónico |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Sinónimos |
2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



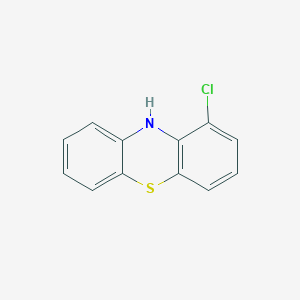
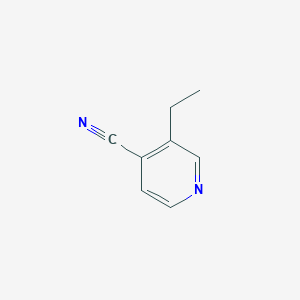
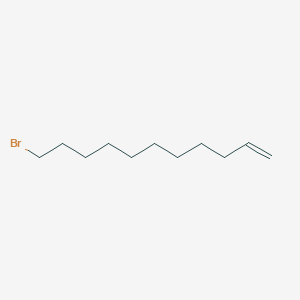
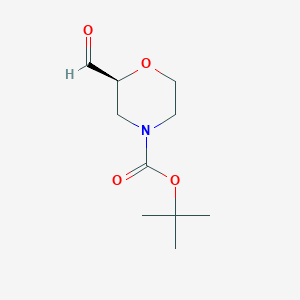

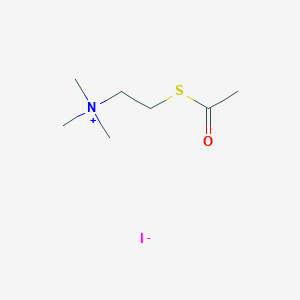

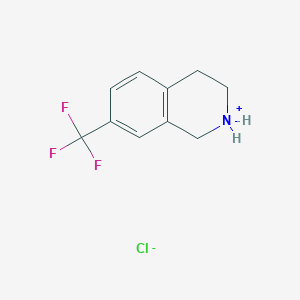
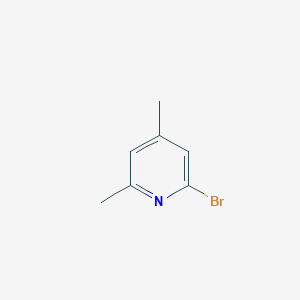
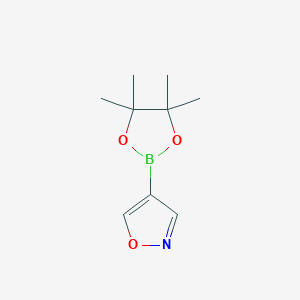
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
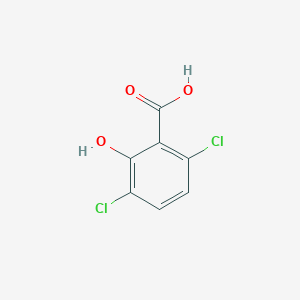
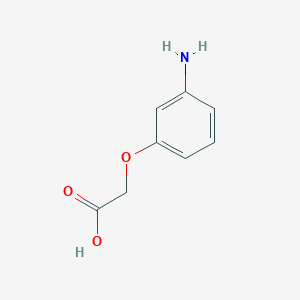
![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)